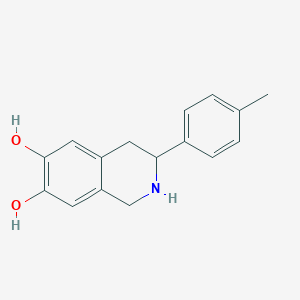
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. It is a tetrahydroisoquinoline derivative that has been studied for its ability to modulate various biological pathways.
Mecanismo De Acción
The mechanism of action of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol is not fully understood. However, studies have suggested that it may act through the modulation of various signaling pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. It has also been shown to inhibit the activity of various enzymes such as acetylcholinesterase and cyclooxygenase-2.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and apoptosis. It has also been shown to improve cognitive function, motor function, and memory.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol in lab experiments is its potential therapeutic applications. It has been shown to have a wide range of biological activities that make it a promising candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. It has also been studied for its potential use in the treatment of cancer. Further research is needed to fully understand the mechanism of action and to optimize its therapeutic potential.
Métodos De Síntesis
The synthesis of 3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol involves the reaction of 4-methylphenyl acetaldehyde with 1,2,3,4-tetrahydroisoquinoline in the presence of a reducing agent such as sodium borohydride. The reaction yields a diol product that can be purified by column chromatography.
Aplicaciones Científicas De Investigación
3-(4-Methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol has been studied extensively for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties. It has also been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer.
Propiedades
Fórmula molecular |
C16H17NO2 |
|---|---|
Peso molecular |
255.31 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol |
InChI |
InChI=1S/C16H17NO2/c1-10-2-4-11(5-3-10)14-6-12-7-15(18)16(19)8-13(12)9-17-14/h2-5,7-8,14,17-19H,6,9H2,1H3 |
Clave InChI |
ADZWPLBRSZUUJP-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O |
SMILES canónico |
CC1=CC=C(C=C1)C2CC3=CC(=C(C=C3CN2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



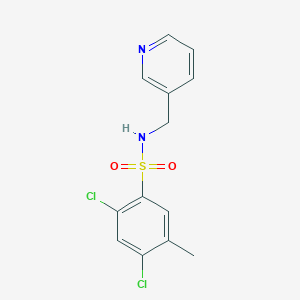
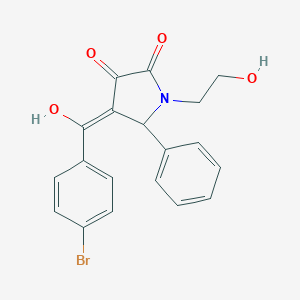
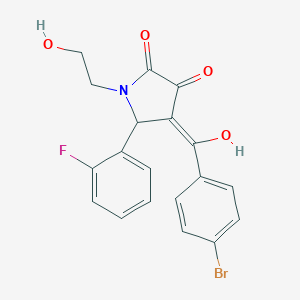
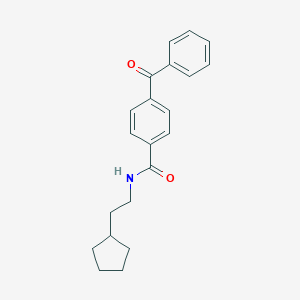
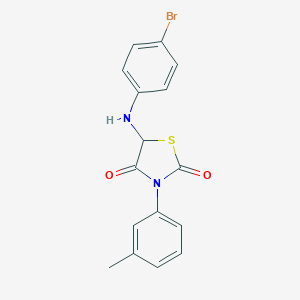
![5-[(4-Bromophenyl)amino]-3-(4-methylphenyl)-1,3-thiazolidine-2,4-dione](/img/structure/B246340.png)
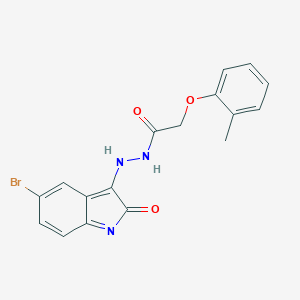
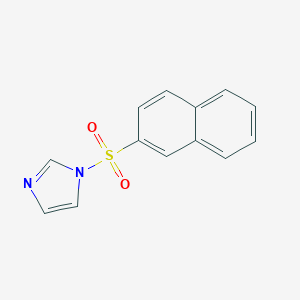
![3-methoxy-N-{2-[(3-methoxybenzoyl)amino]phenyl}benzamide](/img/structure/B246346.png)
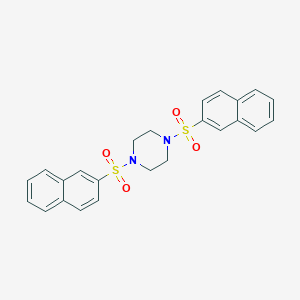
![N-[2-chloro-5-(trifluoromethyl)phenyl]benzamide](/img/structure/B246350.png)
![4-Chloro-3-[(trifluoroacetyl)amino]benzoic acid](/img/structure/B246355.png)
![N-[4-(diethylamino)-2-methylphenyl]benzamide](/img/structure/B246356.png)
![2-benzyl-1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]-4,5-dihydro-1H-imidazole](/img/structure/B246357.png)